![molecular formula C18H23N7 B6458839 N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549018-69-9](/img/structure/B6458839.png)
N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine” belongs to the class of organic compounds known as benzenesulfonamides . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by a solvent- and catalyst-free method involving the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . Other methods include the use of solid support catalysts such as Al2O3, and TiCl4 .Chemical Reactions Analysis
The reaction of 2-aminopyridine with α-bromoacetophenone under various solvents and thermal or microwave heating conditions has been investigated . Among the solvent mediated reactions, water was found to be suitable under microwave irradiation .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties. They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antitubercular Activity
Compounds with imidazole moieties have been evaluated for their antitubercular activity against Mycobacterium tuberculosis .
Bioactivity
Imidazo[1,2-a]pyridines, which is a class of compounds that includes the one , have diverse bioactivity. They have been found to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
CDK Inhibitors
Imidazo[1,2-a]pyridines have also been described as cyclin-dependent kinase (CDK) inhibitors .
Calcium Channel Blockers
These compounds have been used as calcium channel blockers .
GABA A Receptor Modulators
Imidazo[1,2-a]pyridines have been used as GABA A receptor modulators .
Commercial Drugs
Several synthetic drugs that contain the imidazo[1,2-a]pyridine moiety have been commercialized. These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
Anticancer Activity
A novel series of imidazo[1,2-a]pyridine derivatives have been designed and found to exhibit potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound in water and other polar solvents, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole derivatives have been known to exhibit a wide range of biological activities, which could suggest diverse molecular and cellular effects .
properties
IUPAC Name |
N-ethyl-2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-2-19-16-6-7-20-18(22-16)24-11-9-23(10-12-24)13-15-14-25-8-4-3-5-17(25)21-15/h3-8,14H,2,9-13H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIMLNVBZONINJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.